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Introduction

Cathelicidins represent a crucial family of antimicrobial peptides (AMPS) that serve as effector
molecules of the innate immune system.[1][2] These peptides are characterized by a
conserved N-terminal pro-sequence, known as the cathelin-like domain, and a highly variable
C-terminal domain which constitutes the mature, biologically active peptide.[2][3][4] In humans,
only one cathelicidin has been identified: the human cationic antimicrobial protein 18
(hCAP18).[1][5][6] The hCAP18 proprotein is proteolytically processed to release the 37-amino
acid, C-terminal peptide LL-37, which is named for its first two leucine residues.[6][7][8] This
peptide is the primary effector molecule, exhibiting a broad range of antimicrobial and
immunomodulatory functions that are central to host defense.[2][9][10] This guide provides an
in-depth overview of the discovery, gene structure, protein characteristics, and initial functional
analysis of nNCAP18/LL-37.

Discovery, Gene Structure, and Expression

The discovery of hCAP18 originated from the cloning of its cDNA from human bone marrow.
[11][12] The gene encoding hCAP18, designated as the Cathelicidin Antimicrobial Peptide
(CAMP) gene, is located on human chromosome 3p21.[7] The gene spans approximately 2
kilobases and consists of four exons and three introns.[13]
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o Exons 1-3: Encode the N-terminal signal peptide and the highly conserved cathelin-like
domain.[13]

e Exon 4: Encodes the C-terminal domain, which, upon cleavage, becomes the active LL-37
peptide.[13]

The promoter region of the CAMP gene lacks canonical TATA or CAAT boxes but contains
regulatory elements responsive to transcription factors such as NF-kB and NF-IL-6, as well as
cytokines like Interleukin-6 (IL-6).[7][14][15] This allows for tight regulation of its expression
during infection and inflammation.[7]

Expression of hCAP18 is most prominent in myeloid cells.[12] It is synthesized during the
myelocyte and metamyelocyte stages of myeloid cell maturation.[5][6][8] Beyond neutrophils,
hCAP18 expression has been identified in a wide array of tissues, including various squamous
epithelia of the mouth, tongue, esophagus, and respiratory tract, where it contributes to
mucosal immunity.[3][11][12][14][15] Its expression can be induced in keratinocytes in response
to injury or infection.[16]
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Caption: Structure of the human hCAP18 (CAMP) gene and corresponding protein domains.
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Protein Structure, Localization, and Processing

The hCAP18 proprotein is an ~18 kDa molecule composed of three distinct domains: a signal
peptide, the cathelin-like domain, and the C-terminal LL-37 domain.[7][17] In neutrophils, its
primary reservoir, hCAP18 is localized to the specific (secondary) granules, where it is stored in
its unprocessed, inactive form.[5][6][8] It colocalizes and comobilizes with lactoferrin, a marker
for specific granules.[5][6][8][18]

Activation of hCAP18 occurs through proteolytic cleavage, which liberates the C-terminal LL-37
peptide from the inhibitory cathelin-like domain.[6] Initial studies aimed to identify the
responsible protease and the physiological context for this cleavage. It was demonstrated that
this processing does not occur within the phagolysosome but rather extracellularly following
neutrophil exocytosis.[19][20] Of the serine proteases found in azurophil granules, proteinase 3
(PR3) was identified as the enzyme solely responsible for cleaving hCAP18 to generate the
active LL-37 peptide.[19][20][21] In epithelial tissues, other proteases like kallikreins can
process hCAP18.[22]

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2121615/
https://www.researchgate.net/figure/hCAP18-and-LL-37-in-cathelicidin-family-The-human-cathelicidin-hCAP18-consists-of-signal_fig1_280122733
https://pubmed.ncbi.nlm.nih.gov/9326247/
https://ashpublications.org/blood/article/90/7/2796/238644/The-Human-Antibacterial-Cathelicidin-hCAP-18-Is
https://ashpublications.org/blood/article-abstract/90/7/2796/238644
https://pubmed.ncbi.nlm.nih.gov/9326247/
https://ashpublications.org/blood/article/90/7/2796/238644/The-Human-Antibacterial-Cathelicidin-hCAP-18-Is
https://ashpublications.org/blood/article-abstract/90/7/2796/238644
https://academic.oup.com/jleukbio/article/82/1/161/6975433
https://ashpublications.org/blood/article/90/7/2796/238644/The-Human-Antibacterial-Cathelicidin-hCAP-18-Is
https://ashpublications.org/blood/article/97/12/3951/107245/Human-cathelicidin-hCAP-18-is-processed-to-the
https://pubmed.ncbi.nlm.nih.gov/11389039/
https://ashpublications.org/blood/article/97/12/3951/107245/Human-cathelicidin-hCAP-18-is-processed-to-the
https://pubmed.ncbi.nlm.nih.gov/11389039/
https://ashpublications.org/blood/article-abstract/97/12/3951/107245
https://www.researchgate.net/figure/Production-and-processing-of-hCAP18-LL-37-White-blood-cells-and-epithelial-cells-secrete_fig1_389700007
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Neutrophil

Specific Granule
(Storage)

hCAP18 Proprotein

Exocytosis
(Stimulation)

elease of hCAP18
& Proteinase 3

Proteolytic Cleavage

(Extracellular Space)

hCAP18

f:leavage cleavage

Cathelin Domain

Click to download full resolution via product page

Caption: Processing of hCAP18 to active LL-37 peptide after neutrophil exocytosis.

Initial Characterization: Antimicrobial and
Immunomodulatory Activity

The initial characterization of LL-37 focused on its antimicrobial capabilities. The peptide was
found to exhibit broad-spectrum activity against numerous Gram-positive and Gram-negative
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bacteria, as well as some fungi.[9][10][23]

Antimicrobial Activity

The primary mechanism of LL-37's antimicrobial action is the disruption of microbial cell
membranes.[9] Its cationic nature facilitates binding to the negatively charged components of
bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic
acids in Gram-positive bacteria.[9] Following binding, the amphipathic peptide inserts into the
lipid bilayer, leading to pore formation, increased permeability, and ultimately cell lysis and
death.[9]

Table 1: Minimum Inhibitory Concentrations (MICs) of LL-37 Against Various Microorganisms

Microorganism Type MIC (pg/mL) Reference
Pseudomonas )
] Gram-negative <10-16 [11][23]
aeruginosa
Escherichia coli Gram-negative <10-16 [11][23]
Salmonella )
o Gram-negative <10 [23]
typhimurium
Staphylococcus N
Gram-positive <10-31 [11][23]
aureus
Staphylococcus N
) o Gram-positive <10 [23]
epidermidis
Listeria -
Gram-positive <10 [23]
monocytogenes
Enterococcus faecalis ~ Gram-positive 31 [11]
Candida albicans Fungus >100 (in high salt) [23]

Note: MIC values can vary based on experimental conditions, such as salt concentration.[23]

Immunomodulatory Functions
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Beyond direct killing of microbes, early studies revealed that LL-37 possesses significant
immunomodulatory properties. It acts as a chemoattractant for various immune cells, including
neutrophils, monocytes, and T cells, thereby recruiting them to sites of infection.[1]
Furthermore, LL-37 can modulate inflammatory responses, bind and neutralize bacterial
endotoxins like LPS, and promote angiogenesis and wound healing, linking the innate immune
response directly to tissue repair processes.[1][22]
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Caption: Simplified signaling pathway for LL-37-mediated chemotaxis.

Key Experimental Protocols

The characterization of hCAP18/LL-37 relied on a combination of protein chemistry, molecular
biology, and microbiology techniques.
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Purification of hCAP18 from Neutrophils

Objective: To isolate the unprocessed hCAP18 proprotein from its primary cellular source.

o Neutrophil Isolation: Human neutrophils are isolated from peripheral blood of healthy donors
using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran
sedimentation to remove erythrocytes.[19]

o Subcellular Fractionation: Isolated neutrophils are disrupted by nitrogen cavitation, and the
resulting organelles are separated on a multi-layer Percoll density gradient.[5][6] Fractions
are collected and assayed for granule markers (myeloperoxidase for azurophil granules,
lactoferrin for specific granules) to identify the specific granule-containing fractions.[6]

» Extraction: The specific granule fractions are extracted with acetic acid to solubilize the
cationic proteins, including hCAP18.

o Chromatography: The acid extract is subjected to further purification, often involving
techniques like gel filtration chromatography to separate proteins by size, followed by cation
exchange chromatography. Purity is assessed by SDS-PAGE and immunoblotting with anti-
hCAP18 antibodies.[19]
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Caption: Experimental workflow for the purification of hCAP18 from human neutrophils.

In Vitro Cleavage Assay
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Objective: To identify the protease responsible for processing hCAP18 into LL-37.

¢ Incubation: Purified hCAP18 (as obtained above) is incubated at 37°C for a set time (e.g., 30
minutes) with a candidate protease (e.g., purified proteinase 3, elastase, or cathepsin G) in a
suitable buffer.[19] A control sample of hCAP18 is incubated without any protease.

e Reaction Termination: The reaction is stopped by adding a denaturing sample buffer (e.g.,
Laemmli buffer) and boiling the samples.[19]

e Analysis: The reaction products are separated by size using SDS-PAGE (typically a Tricine-
SDS-PAGE for better resolution of small peptides).

o Detection: The separated proteins and peptides are transferred to a membrane (e.g., PVDF)
for immunoblotting. The membrane is probed with a monoclonal antibody specific for the LL-
37 C-terminal peptide to detect the cleavage product.[19] The appearance of a band
corresponding to the molecular weight of LL-37 (~4.5 kDa) indicates successful cleavage by
the tested protease.

Antimicrobial Susceptibility Testing (Broth Microdilution
Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthetic LL-37.

o Peptide Preparation: Chemically synthesized and purified LL-37 is dissolved in a sterile, low-
ionic-strength solvent (e.g., 0.01% acetic acid) to create a stock solution.

o Bacterial Inoculum: A mid-logarithmic phase culture of the test bacterium is diluted in a
suitable broth medium (e.g., Mueller-Hinton broth) to a final concentration of approximately 5
x 10° colony-forming units (CFU)/mL.[23]

o Assay Setup: In a 96-well microtiter plate, serial twofold dilutions of the LL-37 peptide are
prepared in the broth medium.

 Inoculation: The standardized bacterial suspension is added to each well containing the
diluted peptide. Control wells include bacteria with no peptide (growth control) and sterile
broth (sterility control).
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Incubation: The plate is incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is defined as the lowest concentration of LL-37 that completely
inhibits visible bacterial growth, as determined by visual inspection or by measuring the
optical density at 600 nm.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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